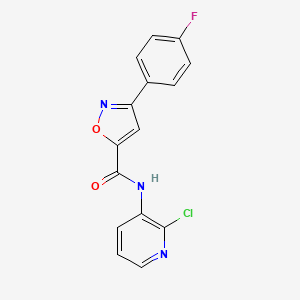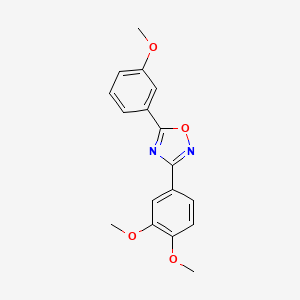![molecular formula C17H19NO4 B4754819 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide](/img/structure/B4754819.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide, also known as DEA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DEA is a synthetic compound that belongs to the family of acrylamide derivatives. It has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. In
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide involves its ability to inhibit the activity of enzymes that are involved in cancer cell growth and inflammation. This compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the growth and survival of cancer cells and the inflammatory response, respectively. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the activity of enzymes such as COX-2 and PDE4, which are involved in cancer cell growth and inflammation. This compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of arthritis and colitis. Another advantage is its synthetic nature, which allows for easy production and purification.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide. One direction is to further explore its potential as an anti-cancer and anti-inflammatory agent. This could involve testing its efficacy in animal models of cancer and inflammation, as well as exploring its mechanism of action in more detail.
Another direction is to investigate its potential as a drug delivery agent. This compound has been shown to have good cell-penetrating properties, which could make it useful for delivering drugs to cancer cells or other target cells.
Finally, further research could be done to explore the potential side effects of this compound and to develop strategies to minimize its toxicity. This could involve testing its toxicity in animal models and exploring ways to improve its solubility and bioavailability.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in the growth and survival of cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis. This compound works by inhibiting the activity of enzymes that are involved in the inflammatory response.
特性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-7-5-13(12-16(15)21-2)9-10-18-17(19)8-6-14-4-3-11-22-14/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMCVKRRGDEHTR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)
![1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4754742.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4754746.png)
![5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B4754747.png)
![1-{[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4754753.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
![(4-chloro-2-methylphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4754776.png)
![N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4754781.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4754814.png)
![2-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4754816.png)


